molecular formula C8H7NO3S B2386316 3-Benzofuransulfonamide CAS No. 1158787-43-9

3-Benzofuransulfonamide

Cat. No. B2386316
CAS RN: 1158787-43-9
M. Wt: 197.21
InChI Key: NNJIGDHOUPBYOR-UHFFFAOYSA-N
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Description

3-Benzofuransulfonamide is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has been found to have a number of interesting properties that make it useful for a variety of applications. In

Scientific Research Applications

Anticancer Therapeutic Potential

Benzofuran scaffolds, which include 3-Benzofuransulfonamide, have been found to have unique therapeutic potentials and are involved in various clinical drugs . They have shown extraordinary inhibitory potency against a panel of human cancer cell lines compared with a wide array of reference anticancer drugs . This suggests that 3-Benzofuransulfonamide could be a promising candidate for development as an anticancer agent .

Inhibition of Cell Growth

One study found that a compound related to 3-Benzofuransulfonamide significantly reduced the phosphorylation level of ERK (extracellular signal-related kinase) . This suggests that the compound could stop cell growth and promote apoptosis of certain cells by blocking the RAS/RAF/MEK/ERK signaling pathway .

Antimicrobial Activities

Fluorinated heterocycles, which include benzofurans, have been found to have significant antimicrobial activities . The activities of these compounds were almost equal to or exceeded the potency of the reference drugs . This suggests that 3-Benzofuransulfonamide could also have potential antimicrobial applications .

Reduced Cytotoxicity in Non-cancerous Cell Lines

Fluorinated heterocycles, including benzofurans, have shown promising safety index via their reduced cytotoxicity in non-cancerous cell lines . This indicates that 3-Benzofuransulfonamide could be safer to use in therapeutic applications .

Drug Design Developments

Some fluorinated heterocycles, including benzofurans, have been found to be lead structures for drug design developments . This suggests that 3-Benzofuransulfonamide could be used as a starting point for the development of new drugs .

Synthesis of Benzofuran Heterocycles

Benzofuran heterocycles, including 3-Benzofuransulfonamide, are synthesized through innovative synthetic routes and catalytic strategies . This makes 3-Benzofuransulfonamide a valuable compound in the field of organic synthesis .

Future Directions

While specific future directions for 3-Benzofuransulfonamide are not mentioned in the search results, benzofuran derivatives have shown potential in various fields such as anticancer therapeutics . These findings encourage medicinal chemists to explore new areas to improve human health and reduce suffering .

Mechanism of Action

Target of Action

3-Benzofuransulfonamide, like other benzofuran derivatives, has been found to have a wide range of biological and pharmacological applications Benzofuran derivatives have been reported to interact with various clinically approved targets . Sulfonamides, a class of compounds to which 3-Benzofuransulfonamide belongs, have a plethora of drug targets .

Mode of Action

Benzofuran derivatives have been reported to exhibit antimicrobial properties . Sulfonamides, in general, are known to inhibit rapid sodium ion influx in atrial and myocardial conduction fibers, slowing down conduction velocity and reducing sinus node autonomy .

Biochemical Pathways

Benzofuran derivatives have been reported to have anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that 3-Benzofuransulfonamide may interact with multiple biochemical pathways.

Pharmacokinetics

It has been reported that one of the targets achieved with most of the more recent benzofuran derivatives is improved bioavailability, allowing for once-daily dosing .

Result of Action

Benzofuran derivatives have been reported to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . These activities suggest that 3-Benzofuransulfonamide may have similar molecular and cellular effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Benzofuransulfonamide. It is known that sulfonamides, due to their biological activity and high resistance to biodegradation, may lead to long residence times in both water and soil matrices .

properties

IUPAC Name

1-benzofuran-3-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO3S/c9-13(10,11)8-5-12-7-4-2-1-3-6(7)8/h1-5H,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJIGDHOUPBYOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CO2)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzofuransulfonamide

Synthesis routes and methods

Procedure details

To the above prepared benzofuran-3-sulfonyl chloride (0.104 g, 0.480 mmol) was added ammonia (6 eq., 0.5 M in dioxane) and the mixture stirred for one night at 50° C. Evaporation of the solvent, followed by flash chromatography (SiO2, heptane/AcOEt=7/3) and direct crystallization from heptane/AcOEt, generated 0.036 g of the title compound as off-white crystals. Extensive nOE measurements and 13C-NMR NMR corroborated the structure.
Quantity
0.104 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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